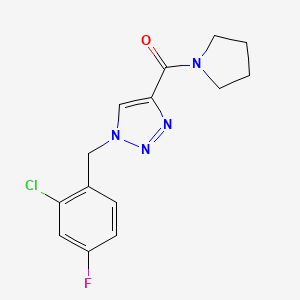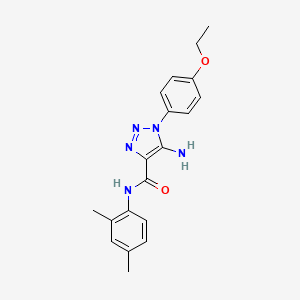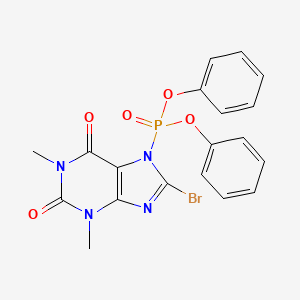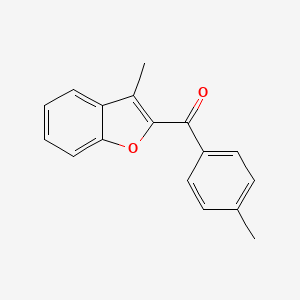
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has potential applications in various fields of scientific research. This compound has been studied for its antimicrobial, anticancer, antifungal, and antiviral activities. It has also been studied for its potential as an enzyme inhibitor and as a ligand for metal complexes. In addition, 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been studied for its potential as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms, cancer cells, and fungi by disrupting their cellular processes. It has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and urease.
Biochemical and Physiological Effects
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of enzymes, which can lead to the disruption of cellular processes. Physiologically, this compound has been shown to have antimicrobial, anticancer, antifungal, and antiviral activities, which can have therapeutic implications.
実験室実験の利点と制限
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe for biological imaging. Another advantage is its potential as an enzyme inhibitor and as a ligand for metal complexes. However, one limitation is the lack of understanding of its mechanism of action, which can hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to explore its potential as a fluorescent probe for biological imaging. Additionally, further research can be conducted to optimize its synthesis method and to explore its potential as an enzyme inhibitor and as a ligand for metal complexes.
合成法
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole can be synthesized using different methods, including click chemistry, microwave-assisted synthesis, and solvent-free synthesis. Click chemistry is a popular method for synthesizing triazole derivatives, including 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. Microwave-assisted synthesis is a rapid and efficient method for synthesizing 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst under microwave irradiation. Solvent-free synthesis is a green and sustainable method for synthesizing 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. This method involves the reaction of an azide and an alkyne in the absence of a solvent.
特性
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-7-11(16)4-3-10(12)8-20-9-13(17-18-20)14(21)19-5-1-2-6-19/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGQVKWHZYMRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B5208547.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208572.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5208575.png)

![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5208587.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)
